N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline

Glioblastoma Cancer stem cell Differentiation therapy

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline (CAS 374092-82-7), also known by the development code CG500354, is a synthetic small-molecule thiazol-2-imine derivative. Its primary pharmacological identity is as an inhibitor of cAMP-specific 3′,5′-cyclic phosphodiesterase 4D (PDE4D), a key enzyme regulating intracellular cAMP homeostasis.

Molecular Formula C20H15ClN2OS
Molecular Weight 366.9 g/mol
CAS No. 374092-82-7
Cat. No. B12026461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline
CAS374092-82-7
Molecular FormulaC20H15ClN2OS
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4=CC=CO4
InChIInChI=1S/C20H15ClN2OS/c21-16-10-8-15(9-11-16)19-14-25-20(22-17-5-2-1-3-6-17)23(19)13-18-7-4-12-24-18/h1-12,14H,13H2
InChIKeyXSZSPGUINNFXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline (CAS 374092-82-7): Core Identity and Pharmacological Class


N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline (CAS 374092-82-7), also known by the development code CG500354, is a synthetic small-molecule thiazol-2-imine derivative [1]. Its primary pharmacological identity is as an inhibitor of cAMP-specific 3′,5′-cyclic phosphodiesterase 4D (PDE4D), a key enzyme regulating intracellular cAMP homeostasis [1]. The compound was designed and synthesized by CrystalGenomics, Inc. as part of a structure-based drug discovery platform [1]. PubChem records confirm its molecular formula (C20H15ClN2OS) and molecular weight (366.9 g/mol) [2]. Unlike pan-PDE4 inhibitors, CG500354 exhibits targeted PDE4D inhibition, a feature with potential therapeutic relevance in oncology, particularly for glioblastoma multiforme [1].

Why N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline Cannot Be Replaced by Generic PDE4 Inhibitors or cAMP Modulators


Substituting CG500354 with generic PDE4 inhibitors (e.g., rolipram) or cAMP-elevating agents (e.g., forskolin) fails to replicate its dual mechanism of action in glioblastoma models. While rolipram and forskolin can elevate cAMP and induce some differentiation markers, CG500354 uniquely combines PDE4D inhibition with the depletion of the CD133+ neural progenitor population—an effect not observed with the comparators [1]. This differentiation-plus-progenitor-depletion profile is critical for addressing the cancer stem cell compartment responsible for tumor recurrence. Furthermore, CG500354 demonstrated superior efficacy in upregulating phosphorylated CREB compared to both rolipram and forskolin under identical assay conditions, indicating a potency and mechanistic advantage that cannot be assumed by other PDE4-targeting compounds [1].

N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline: Head-to-Head Quantitative Differentiation Evidence Against PDE4 and cAMP Pathway Comparators


Depletion of Neural Progenitor Population (Nestin) vs. Rolipram and Forskolin in Human Primary GBM Cells

CG500354 (3 μM, 72 h) reduced the percentage of nestin-expressing cells from 92.4% (vehicle control) to 20.3% in human primary GBM-derived neurospheres. In contrast, treatment with the pan-PDE4 inhibitor rolipram or the adenylyl cyclase activator forskolin under the same conditions did not change the number of nestin-expressing cells, indicating that CG500354 uniquely depletes the undifferentiated neural progenitor population while inducing differentiation [1].

Glioblastoma Cancer stem cell Differentiation therapy

Superior CREB Phosphorylation vs. Forskolin in GBM-Derived Cells

Western blot quantification showed that CG500354 treatment elevated phosphorylated CREB to levels surpassing those achieved by forskolin, a direct adenylyl cyclase activator. Forskolin increased phosphorylated CREB approximately 11-fold over control, but CG500354-treated cells exhibited a fold-increase described as 'not as much as CG500354,' indicating superior downstream pathway activation [1].

cAMP signaling PDE4D inhibition CREB activation

Dose-Dependent p53 Induction in Primary GBM Cells Quantified by Immunocytochemistry

CG500354 induced a robust, dose-dependent increase in p53-positive cells in GBM-derived neurospheres. At 1 μM, p53-positive cells increased from 55.2% (vehicle) to 86.3%; at 3 μM, this further rose to 93.1%. Both rolipram and forskolin also induced p53 expression to a comparable level, confirming that while p53 induction is shared among cAMP pathway activators, CG500354 achieves maximal p53 engagement at low micromolar concentrations [1].

Tumor suppressor p53 Cell cycle arrest

cAMP Secretion Elevation vs. Vehicle Control

CG500354 treatment resulted in an approximately 4.5-fold increase in extracellular cAMP secretion compared to vehicle-treated GBM-derived cells, confirming functional PDE4D inhibition in the target cell system [1].

cAMP PDE4D Second messenger

In Vivo Tumor Differentiation Induction in NOD/SCID Xenograft Model

In a subcutaneous GBM xenograft model using NOD/SCID mice, intraperitoneal CG500354 administration for 10 days induced neural differentiation in approximately 40% of the tumor mass, with 29.1% of cells expressing the neuronal marker Tuj1 and 11.4% expressing the astrocyte marker GFAP [1].

In vivo efficacy Xenotransplantation Tumor differentiation

PDE4D Isoform Selectivity vs. Pan-PDE4 Inhibitor Rolipram

CG500354 is characterized as a selective PDE4D inhibitor, distinguishing it from the pan-PDE4 inhibitor rolipram, which non-selectively inhibits PDE4A/B/C/D isoforms [1]. This isoform selectivity was confirmed by siRNA-mediated PDE4D knockdown experiments, which phenocopied CG500354's effects on nestin downregulation and GFAP/Tuj1 upregulation, whereas rolipram failed to reduce nestin-expressing progenitor cells [1].

PDE4D selectivity Isoform-specific inhibition Therapeutic window

Where N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline (CG500354) Delivers the Strongest Scientific and Industrial Value


Glioblastoma Cancer Stem Cell Differentiation Studies Requiring Progenitor Pool Depletion

For research groups investigating differentiation therapy for GBM, CG500354 is the only PDE4-targeting tool compound shown to simultaneously induce neural differentiation (GFAP/Tuj1 upregulation) and deplete the CD133+ nestin-positive cancer stem cell compartment. Standard alternatives such as rolipram or forskolin induce differentiation markers but fail to eliminate the undifferentiated progenitor population, making CG500354 the appropriate selection when the experimental endpoint requires abrogation of the stem-like state [1].

cAMP/CREB Pathway Activation Benchmarking with Superior Potency Over Forskolin

Investigators studying cAMP/CREB signaling in cancer or neurobiology can use CG500354 as a more potent activator of phosphorylated CREB than forskolin in human primary GBM cells. The compound serves as a superior positive control for maximal CREB engagement in PDE4D-expressing systems, providing a stronger signal window than generic cAMP elevators in western blot and immunocytochemistry assays [1].

PDE4D Isoform-Specific Pharmacological Validation Using siRNA-Corroborated Tool Compound

CG500354 is uniquely positioned as a PDE4D-selective small molecule with functional effects validated by siRNA knockdown of PDE4D in the same cellular system. Researchers requiring a pharmacological tool to dissect PDE4D-specific biology from pan-PDE4 effects can use CG500354 alongside si-PDE4D to confirm target engagement and rule out off-target isoform contributions. Rolipram, as a pan-PDE4 inhibitor, cannot provide this isoform-level resolution [1].

In Vivo GBM Xenograft Differentiation Efficacy Studies

For preclinical in vivo efficacy studies using subcutaneous or orthotopic GBM xenograft models in immunocompromised mice, CG500354 has demonstrated the ability to induce differentiation of approximately 40% of tumor cells after 10 days of systemic administration. This in vivo differentiation endpoint provides a translational rationale for selecting CG500354 over compounds lacking demonstrated in vivo tumor differentiation activity [1].

Quote Request

Request a Quote for N-(4-(4-Chlorophenyl)-3-(2-furylmethyl)-1,3-thiazol-2(3H)-ylidene)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.